molecular formula C10H12BrNO3 B8206676 4-bromo-N,3-dimethoxy-N-methylbenzamide

4-bromo-N,3-dimethoxy-N-methylbenzamide

Cat. No.: B8206676
M. Wt: 274.11 g/mol
InChI Key: XLPDBAVHBJUUTG-UHFFFAOYSA-N
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Description

4-Bromo-N,3-dimethoxy-N-methylbenzamide (CAS 2026639-11-0) is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features a benzene ring substituted with a bromine atom, two methoxy groups, and an N-methoxy-N-methylamide group, giving it a molecular formula of C 10 H 12 BrNO 3 and a molecular weight of 274.11 g/mol . The primary value of this compound lies in its role as a versatile synthetic building block . The bromine atom is an excellent handle for pivotal metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction , which is critical for forming carbon-carbon bonds and constructing complex biaryl structures found in many Active Pharmaceutical Ingredients (APIs) . Concurrently, the N-methoxy-N-methylamide (Weinreb amide) group is a highly functional moiety that allows for controlled transformations with nucleophiles, most commonly enabling the synthesis of ketones from Grignard or organolithium reagents . This dual reactivity makes this compound an indispensable reagent for medicinal chemists developing new drug candidates and for researchers creating novel organic materials with specialized properties. Disclaimer: This product is intended for research purposes and professional use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or consumer use. The chemical is offered with a documented purity of 96% and should be stored at room temperature .

Properties

IUPAC Name

4-bromo-N,3-dimethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-12(15-3)10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPDBAVHBJUUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Acyl Chloride Intermediate

A primary route involves converting 4-bromo-3-methoxybenzoic acid to its acyl chloride, followed by reaction with N,O-dimethylhydroxylamine.

Procedure:

  • Chlorination :

    • Reactants : 4-Bromo-3-methoxybenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride.

    • Conditions : 25–55°C in halogenated solvents (e.g., dichloromethane) or esters (e.g., ethyl acetate).

    • Outcome : Generates 4-bromo-3-methoxybenzoyl chloride.

  • Amidation :

    • Reactants : Acyl chloride + N,O-dimethylhydroxylamine hydrochloride.

    • Base : Triethylamine (TEA) or N-methylmorpholine.

    • Solvent : Tetrahydrofuran (THF) or acetonitrile.

    • Yield : 75–92%.

Key Data:

StepReagentSolventTemp (°C)Yield (%)
1SOCl₂CH₂Cl₂5095
2HN(OMe)Me·HClTHF2588

Advantages : High scalability and compatibility with industrial processes.
Limitations : Requires strict moisture control to prevent hydrolysis.

Coupling Reagent-Assisted Synthesis

Use of DMT-MM in Polar Solvents

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables efficient amide bond formation in protic solvents.

Procedure:

  • Activation :

    • Reactants : 4-Bromo-3-methoxybenzoic acid, DMT-MM.

    • Solvent : Methanol or acetonitrile.

    • Base : N-Methylmorpholine.

  • Coupling :

    • Nucleophile : N,O-Dimethylhydroxylamine.

    • Conditions : 25°C, 2–4 hours.

    • Yield : 85–93%.

Key Data:

Coupling AgentSolventTime (h)Purity (%)
DMT-MMMeOH399.5
HBTUDMF697.2

Advantages : Avoids acyl chloride handling; suitable for acid-sensitive substrates.
Limitations : Higher cost of DMT-MM compared to traditional reagents.

Sequential Functionalization of Benzamide Scaffold

Bromination of N,3-Dimethoxy-N-methylbenzamide

Post-functionalization of a pre-formed benzamide core introduces bromine at the 4-position.

Procedure:

  • Substrate : N,3-Dimethoxy-N-methylbenzamide.

  • Brominating Agent : N-Bromosuccinimide (NBS) or Br₂.

  • Conditions :

    • Solvent : Acetic acid or CCl₄.

    • Catalyst : FeBr₃ or AlBr₃.

    • Temp : 0–25°C.

  • Yield : 60–78%.

Regioselectivity:

Electron-donating methoxy groups direct bromination to the para position, confirmed by NMR.

Purification and Crystallization Strategies

Solvent-Antisolvent Recrystallization

  • Solvent System : Ethyl acetate (solvent) + n-heptane (antisolvent).

  • Purity : >99.5% via XRPD analysis.

  • Conditions : Slow cooling from 60°C to 25°C.

Acid-Base Wash Protocol

  • Steps :

    • Wash with 5% citric acid to remove basic impurities.

    • Neutralize with 5% NaHCO₃.

    • Final wash with deionized water.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid Chloride8899.5HighModerate
DMT-MM Coupling9399.7ModerateLow
Sequential Bromination7598.0LowHigh

Optimal Route : Acid chloride-mediated amidation balances yield, purity, and scalability for industrial applications.

Challenges and Innovations

Side Reactions

  • Ester Formation : Competing methanolysis in DMT-MM reactions reduces yield. Mitigated using acetonitrile.

  • Over-Bromination : Controlled stoichiometry (1.05 eq Br₂) prevents di-substitution.

Green Chemistry Approaches

  • Solvent Recycling : Ethyl acetate recovery reduces waste.

  • Catalytic FeBr₃ : Lowers bromination temperature to 0°C .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,3-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products Formed

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

4-Bromo-N,3-dimethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The structural uniqueness of 4-bromo-N,3-dimethoxy-N-methylbenzamide lies in its combination of electron-withdrawing (bromine) and electron-donating (methoxy) groups, along with an N-methyl substituent. Below is a comparison with key analogues:

Compound Name Substituents Molecular Formula Key Features
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (B11) N-(3,5-dimethoxyphenyl), 2-(3-methylphenylamido), 4-Br C₂₁H₂₀BrN₂O₄ Enhanced steric bulk; evaluated for biological activity
4-Bromo-N,N-dimethylaniline N,N-dimethyl, 4-Br C₈H₁₀BrN Simpler structure; used in Pd-catalyzed formylation reactions
3-Bromo-4-methoxy-N-(4-morpholinylsulfonylphenyl)benzamide 3-Br, 4-OCH₃, N-(4-morpholinylsulfonylphenyl) C₁₉H₂₀BrN₂O₅S Sulfonamide group enhances solubility; potential pharmacological relevance
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-OCH₃, N-(4-bromophenyl) C₁₆H₁₆BrNO₄ Trimethoxy groups increase lipophilicity; crystal structure analyzed

Electronic and Steric Effects

  • Bromine vs. Methoxy Groups : The bromine atom at the 4-position (electron-withdrawing) stabilizes the aromatic ring via resonance, while the 3-methoxy group (electron-donating) enhances ring activation. This combination may influence reactivity in cross-coupling reactions, as seen in Pd-catalyzed formylation of 4-bromo-N,N-dimethylaniline () .

Physicochemical Properties

NMR Spectral Data

Comparative ¹³C NMR data highlight electronic differences (Table 2):

Compound Key ¹³C NMR Shifts (ppm) Interpretation Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (B11) 167.040 (C=O), 161.593 (Ar-OCH₃) Downfield C=O shift indicates strong electron withdrawal by bromine
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8) 166.305 (C=O), 160.966 (Ar-OCH₃) Sulfonamide group introduces additional deshielding
4-Bromo-N,N-diethyl-2-formylbenzamide 166.1 (C=O), 190.2 (CHO) Formyl group contributes to distinct electronic environment

Solubility and Stability

  • Methoxy groups (e.g., in B11 and C8) improve solubility in polar solvents compared to non-polar analogues like 4-bromo-N,N-dimethylaniline .
  • N-Methylation in the target compound may reduce crystallinity compared to unmethylated derivatives, as seen in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, which forms hydrogen-bonded crystals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N,3-dimethoxy-N-methylbenzamide, and what critical steps ensure high purity?

  • Methodology :

  • Step 1 : Bromination via electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., FeBr₃ catalysis) to introduce the bromine substituent.
  • Step 2 : Methoxy group introduction via O-methylation of phenolic intermediates using methyl iodide or dimethyl sulfate .
  • Step 3 : Amide formation by reacting the carboxylic acid derivative (e.g., 4-bromo-3-methoxybenzoic acid) with methylamine. Thionyl chloride (SOCl₂) is often used to activate the acid to an acyl chloride prior to coupling .
  • Key Optimization : Reaction temperature (50–80°C) and solvent choice (e.g., dichloromethane or THF) significantly impact yield and purity.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; bromine deshields adjacent protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 288.0) .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How is this compound utilized as a building block in organic synthesis?

  • Applications :

  • Intermediate for Complex Molecules : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to append aryl/heteroaryl groups .
  • Pharmacophore Development : The methoxy and amide groups are leveraged in designing enzyme inhibitors (e.g., kinase or protease inhibitors) via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during amide bond formation?

  • Methodology :

  • Coupling Agents : Replace SOCl₂ with carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to reduce HCl byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but require strict anhydrous conditions to prevent hydrolysis .
  • Data-Driven Approach : Use design of experiments (DoE) to map temperature, stoichiometry, and solvent effects on yield (e.g., Pareto charts identify dominant variables) .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Assay Validation : Replicate enzyme inhibition studies (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Structural Confirmation : Single-crystal X-ray diffraction ensures the compound’s stereochemical integrity, ruling out degradation or isomerization artifacts .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, CAS databases) to identify consensus trends .

Q. How do electronic effects of substituents (bromine, methoxy) influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Bromine : Acts as a directing group, polarizing the aromatic ring for electrophilic substitution. Its electronegativity stabilizes transition states in Suzuki couplings .
  • Methoxy Group : Electron-donating resonance (+M effect) deactivates the ring but ortho-directs incoming nucleophiles. Competes with bromine’s meta-directing effects, requiring careful regioselectivity analysis .

Q. What safety protocols are critical when handling hazardous reagents in its synthesis?

  • Best Practices :

  • Thionyl Chloride : Use in fume hoods with acid gas scrubbers; neutralize residues with sodium bicarbonate .
  • Methylamine : Store under inert gas (N₂/Ar) to prevent volatility; employ closed-system transfers .
  • Waste Disposal : Segregate halogenated byproducts for incineration to avoid environmental contamination .

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